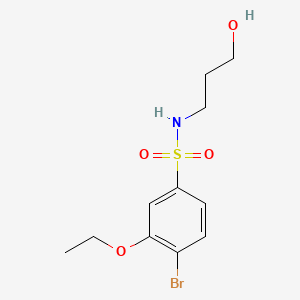
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in many types of tumors. This compound has been extensively studied for its potential use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide). 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide is overexpressed in many types of tumors and is involved in the regulation of pH in cancer cells. By inhibiting 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide, this compound disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have potential therapeutic applications in the treatment of glaucoma and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX. This makes it a useful tool for studying the role of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide in cancer biology. However, one limitation is that this compound may have off-target effects on other carbonic anhydrase isoforms, which may complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide. Additionally, there is interest in using this compound in combination with other anticancer drugs to enhance its efficacy. Finally, there is potential for the development of imaging agents that can detect 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide expression in tumors, which may have diagnostic and prognostic value.
Métodos De Síntesis
The synthesis of 4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with ethylene glycol in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield the final compound.
Aplicaciones Científicas De Investigación
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other anticancer drugs.
Propiedades
IUPAC Name |
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBYMMLRJMEWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)
![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)
![(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2935192.png)


![N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide](/img/structure/B2935195.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2935196.png)
![4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2935199.png)


![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935203.png)
